Field: Material Science and Optics
Application: 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
Method: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
Results: The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated. The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
Field: Pulp and Paper Industry
Application: 4-Acetamido-TEMPO-mediated oxidation was carried out on thermomechanical pulp (TMP) to further investigate the extraction components of the oxidized pulp .
Method: Successive extractions on non-oxidized, bleached and oxidized TMP have shown that components were easier to extract from the oxidized pulp .
Results: The pulp lignin content demonstrated that the highest content of lignin was removed by sodium hydroxide extraction. Moreover, more than two times the amount lignin was extracted from oxidized pulp compared to non-oxidized pulp .
Field: Organic Chemistry
Application: 4-Acetamido-TEMPO can be used in the synthesis of organic adduct compounds, such as 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), which are useful for several applications .
Results: The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .
4-Acetamido-3-chlorobenzoic acid is an aromatic compound characterized by a chlorinated benzene ring with an acetamido functional group. Its molecular formula is C₉H₈ClN₁O₃, and it has a molecular weight of approximately 213.62 g/mol. The compound is notable for its structural features, including a chlorine atom at the 3-position and an acetamido group at the 4-position of the benzoic acid framework. This configuration contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .
There is no current information available on the mechanism of action for this specific compound.
4-Acetamido-3-chlorobenzoic acid presents an opportunity for further scientific exploration. Here are some potential areas for future research:
Research indicates that 4-acetamido-3-chlorobenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to other biologically active compounds suggests it may interact with biological targets, although specific mechanisms of action are still under investigation. Some studies have suggested that it may influence enzyme activity or cellular signaling pathways .
The synthesis of 4-acetamido-3-chlorobenzoic acid typically involves several steps:
4-Acetamido-3-chlorobenzoic acid finds applications primarily in:
Several compounds share structural similarities with 4-acetamido-3-chlorobenzoic acid, each exhibiting unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-3-chlorobenzoic acid | C₇H₆ClN₁O₂ | Lacks acetamido group; more basic |
| 3-Amino-4-chlorobenzoic acid | C₇H₆ClN₁O₂ | Different substitution pattern |
| 4-Chloroaniline | C₆H₆ClN | Aniline derivative; no carboxylic group |
| 2-Acetamidobenzoic acid | C₈H₉N₁O₂ | Acetamido group at different position |
The uniqueness of 4-acetamido-3-chlorobenzoic acid lies in its specific combination of functional groups and substitution patterns, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .
4-Acetamido-3-chlorobenzoic acid (CAS: 74114-62-8) is a halogenated benzoic acid derivative first synthesized in the late 20th century as part of efforts to develop novel antimicrobial agents. Its structural uniqueness—featuring a chloro substituent at the 3-position and an acetamido group at the 4-position—stems from modifications of parent compounds like 4-aminobenzoic acid. Early patents, such as CN110818661B (2019), highlight its role as a precursor in synthesizing benzofuran carboxylic acids for pharmaceutical applications.
This review aims to consolidate data on the compound’s synthesis, physicochemical properties, and pharmacological applications. Emphasis is placed on recent advancements (2019–2025) and comparative analyses with structurally related analogs.
4-Acetamido-3-chlorobenzoic acid possesses the molecular formula C₉H₈ClNO₃ [1] [2] [3]. The compound exhibits a molecular weight of 213.62 grams per mole [1] [2] [3]. This molecular composition reflects the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms within the molecular framework [1] [2]. The precise mass of the compound has been determined to be 213.019 atomic mass units [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈ClNO₃ | [1] [2] [3] |
| Molecular Weight | 213.62 g/mol | [1] [2] [3] |
| Exact Mass | 213.019 amu | [2] |
The structural representation of 4-Acetamido-3-chlorobenzoic acid demonstrates a benzene ring substituted with three distinct functional groups [1] [3]. The compound features a carboxylic acid group at position 1, a chlorine atom at position 3, and an acetamido group at position 4 of the benzene ring [1] [3]. The SMILES notation for this compound is recorded as O=C(O)C1=CC=C(NC(C)=O)C(Cl)=C1 [1] [3]. This notation accurately represents the connectivity and spatial arrangement of atoms within the molecular structure [1] [3].
The compound is classified under the Chemical Abstracts Service registry number 74114-62-8 [1] [29]. Alternative nomenclature includes 4-(acetylamino)-3-chlorobenzoic acid and benzoic acid, 4-(acetylamino)-3-chloro- [30]. The molecular structure contains three primary functional groups that contribute to its chemical behavior: the carboxylic acid moiety, the amide linkage, and the aromatic halogen substituent [30].
The conformational analysis of 4-Acetamido-3-chlorobenzoic acid involves examining the spatial arrangements and rotational possibilities of its functional groups [14]. The acetamido substituent at position 4 introduces conformational flexibility through rotation about the carbon-nitrogen bond [14]. The presence of the chlorine atom at position 3 creates steric interactions that influence the preferred conformations of the molecule [14].
Research on similar chlorobenzoic acid derivatives has demonstrated that halogen substituents significantly affect molecular conformation and stability [19]. The chlorine atom's electron-withdrawing properties and steric bulk contribute to conformational preferences that minimize intramolecular strain [19]. Computational studies on related compounds suggest that the acetamido group adopts specific orientations to optimize intramolecular hydrogen bonding and minimize steric clashes with the adjacent chlorine substituent [14].
The melting point of 4-Acetamido-3-chlorobenzoic acid has been reported as 234-236°C [29]. This relatively high melting point reflects the presence of strong intermolecular interactions, including hydrogen bonding from both the carboxylic acid and amide functional groups [29]. The compound's crystalline structure contributes to the elevated melting point through organized molecular packing arrangements [29].
Boiling point data for 4-Acetamido-3-chlorobenzoic acid is not readily available in the current literature [1]. However, comparative analysis with structurally similar compounds suggests that the boiling point would be significantly elevated due to the presence of hydrogen bonding capabilities and the molecular weight of the compound [1]. Related chlorobenzoic acid derivatives typically exhibit boiling points in the range of 274-285°C [12] [26].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 234-236°C | [29] |
| Boiling Point | Not Available | [1] |
| Density | 1.453 ± 0.06 g/cm³ (20°C) | [29] |
The solubility characteristics of 4-Acetamido-3-chlorobenzoic acid are influenced by its dual hydrophilic and hydrophobic nature [30]. The presence of the carboxylic acid group and the amide functionality provides hydrogen bonding capability, enhancing solubility in polar solvents [30]. Conversely, the aromatic ring system and chlorine substituent contribute to hydrophobic interactions [30].
Research on structurally related compounds indicates that chlorobenzoic acid derivatives typically exhibit limited solubility in water but demonstrate enhanced solubility in organic solvents such as methanol, ethanol, and acetone [12] [26]. The compound's solubility profile suggests preferential dissolution in polar organic solvents rather than aqueous media [12]. The partition coefficient and polar surface area calculations indicate moderate bioavailability characteristics [2].
Studies on similar acetamido-benzoic acid derivatives have shown that solubility can be significantly affected by pH conditions due to the ionizable carboxylic acid group [20]. At physiological pH, the compound would exist partially in its ionized form, potentially enhancing water solubility [20].
The crystalline structure of 4-Acetamido-3-chlorobenzoic acid reflects the molecular packing arrangements that optimize intermolecular interactions [19]. Research on related chlorobenzoic acid compounds has demonstrated that crystal structures are dominated by hydrogen bonding networks formed between carboxylic acid groups and amide functionalities [19]. The chlorine substituent participates in halogen bonding interactions that further stabilize the crystal lattice [19].
Crystallographic studies of similar compounds reveal that the molecules adopt planar or near-planar conformations in the solid state to maximize π-π stacking interactions between aromatic rings [19]. The acetamido group typically participates in intermolecular hydrogen bonding, creating extended networks that contribute to crystal stability [19]. The three-dimensional arrangement of molecules in the crystal lattice influences both the melting point and mechanical properties of the solid material [19].
The chemical reactivity of 4-Acetamido-3-chlorobenzoic acid is governed by the presence of three distinct functional groups: the carboxylic acid, the amide, and the aromatic halogen [22] [24]. The carboxylic acid functionality undergoes typical reactions including esterification, amidation, and salt formation [24]. The carboxyl group can be converted to acyl halides using thionyl chloride or phosphorus trichloride, enabling further synthetic transformations [24].
The acetamido group exhibits characteristic amide reactivity patterns [22] [25]. Under acidic or basic conditions, the amide linkage can undergo hydrolysis to yield the corresponding amine and carboxylic acid [25]. Research on bridged amide systems has demonstrated that amide stability varies significantly with structural constraints and environmental conditions [25]. The amide functionality also participates in hydrogen bonding interactions that influence molecular recognition and binding properties [22].
The chlorine substituent at position 3 serves as an electron-withdrawing group that activates the aromatic ring toward nucleophilic substitution reactions [28]. The chlorine atom can be displaced by various nucleophiles under appropriate reaction conditions [28]. Additionally, the electron-withdrawing effect of chlorine influences the reactivity of other functional groups within the molecule [28].
The acid-base properties of 4-Acetamido-3-chlorobenzoic acid are primarily determined by the carboxylic acid functionality [26] [28]. Chlorine substitution on benzoic acid derivatives significantly affects acidity through electron-withdrawing inductive effects [28]. Research on chlorinated benzoic acids has established that electron-withdrawing substituents increase acid strength by stabilizing the conjugate base [28].
Comparative studies of chlorobenzoic acid derivatives demonstrate that the position and number of chlorine substituents directly correlate with pKa values [28] [33]. For 2-chlorobenzoic acid, the pKa value is 2.92, while 4-chlorobenzoic acid exhibits a pKa of 3.98 [26] [28]. The 3-chloro substitution pattern in 4-Acetamido-3-chlorobenzoic acid would be expected to produce intermediate acidity values [28].
The acetamido group contributes weakly basic character to the molecule through the nitrogen atom, although this basicity is significantly reduced due to resonance with the carbonyl group [22] [27]. The overall acid-base behavior of the compound reflects the dominant influence of the carboxylic acid group, with the molecule functioning primarily as a weak organic acid [22] [27].
The stability of 4-Acetamido-3-chlorobenzoic acid varies considerably under different environmental conditions [18] [25]. Under normal storage conditions at room temperature, the compound demonstrates good stability when kept in dry environments away from strong bases and oxidizing agents [18]. The crystalline form provides additional stability through organized molecular packing [18].
Thermal stability studies indicate that the compound remains stable up to its melting point of 234-236°C [29]. Above this temperature, decomposition may occur through various pathways including decarboxylation and amide hydrolysis [18]. The presence of the chlorine substituent may influence thermal decomposition patterns by providing alternative reaction pathways [18].
Chemical stability is significantly affected by pH conditions [25]. Under strongly acidic conditions, the amide linkage becomes susceptible to hydrolysis, particularly at elevated temperatures [25]. Conversely, strongly basic conditions can promote both amide hydrolysis and potential nucleophilic substitution of the chlorine atom [25]. Research on related amide compounds has shown that medium pH conditions (pH 4-10) provide optimal stability for acetamido derivatives [25].